molecular formula C11H24N2 B11907078 Hexahydro-1H-azepine-2-pentylamine CAS No. 20779-11-7

Hexahydro-1H-azepine-2-pentylamine

Cat. No.: B11907078
CAS No.: 20779-11-7
M. Wt: 184.32 g/mol
InChI Key: MPSFGRAGPXQWOM-UHFFFAOYSA-N
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Description

Hexahydro-1H-azepine-2-pentylamine (CAS 20779-11-7) is an organic compound with the molecular formula C11H24N2 . It features a seven-membered hexahydro-1H-azepine (azepane) ring, a structure known to act as a secondary amine . This ring system can be incorporated into larger molecular frameworks as a functional building block. Compounds containing this structural motif are cited in patent literature for use in specialized polymer chemistry. Specifically, they can be utilized in the formulation of aldimine-functional compounds, which serve as key intermediates in the production of moisture-curing materials such as polyurethane coatings, sealants, and adhesives . In this context, such amines function as blocking agents for polyisocyanates, helping to control the curing reaction and final material properties . This product is intended for use by qualified researchers in chemical synthesis and materials science. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20779-11-7

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

5-(azepan-2-yl)pentan-1-amine

InChI

InChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2

InChI Key

MPSFGRAGPXQWOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CCCCCN

Origin of Product

United States

Preparation Methods

Silyl Aza-Prins Cyclization

The silyl aza-Prins cyclization (SAPC) has emerged as a robust method for constructing unsaturated azacycles, as demonstrated in the synthesis of tetrahydroazepines. This method involves reacting 1-amino-3-triphenylsilyl-4-pentenes with aldehydes in the presence of FeBr₃ or FeCl₃ catalysts. The reaction proceeds via a carbocation intermediate stabilized by the β-silyl effect, followed by Peterson elimination to yield the azepine ring.

Optimization Insights :

  • Catalyst Loading : Substoichiometric FeBr₃ (0.1 equiv) at 0°C minimized pyrrolidine byproduct formation (Table 1, entry 5).

  • Temperature Control : Reactions at −20°C further suppressed hydroamination side reactions, achieving 85% yield of tetrahydroazepine.

Catalyst (equiv)Temp (°C)Time (min)Yield (%)Byproduct (%)
FeBr₃ (0.1)035900
FeBr₃ (0.05)−203005235

Adaptation for Hexahydro-1H-azepine :
To synthesize the saturated variant, hydrogenation of the tetrahydroazepine product would be required. For example, catalytic hydrogenation (H₂/Pd-C) could reduce the endocyclic double bond, though regioselectivity must be confirmed via NMR.

Reductive Amination of Cyclic Ketones

Reductive amination offers a complementary route to azepine derivatives. Cyclohexanone analogs bearing a pentyl side chain could be reacted with ammonia or amines under reducing conditions (e.g., NaBH₃CN or H₂/Pd). However, this method faces challenges in achieving the desired substitution pattern at the 2-position due to steric hindrance.

Case Study :
In a related synthesis of piperidine derivatives, reductive amination of 2-pentylcyclohexanone with ammonium acetate yielded 65% of the target amine after purification. Similar conditions could be tested for azepine systems, though ring size may affect reactivity.

Functionalization of Preformed Azepine Cores

Alkylation of Hexahydro-1H-azepine

Post-synthetic alkylation of hexahydro-1H-azepine with pentylating agents (e.g., 1-bromopentane) represents a straightforward approach. However, achieving regioselective substitution at the 2-position requires directing groups or tailored reaction conditions.

Experimental Protocol :

  • Substrate : Hexahydro-1H-azepine (1.0 equiv) dissolved in dry THF.

  • Alkylating Agent : 1-Bromopentane (1.2 equiv) with K₂CO₃ as base.

  • Conditions : Reflux for 12 h, followed by column chromatography (n-hexane/EtOAc).

Challenges :

  • Competing N-alkylation versus C-alkylation.

  • Low yields (<30%) reported in analogous piperidine systems due to poor regiocontrol.

Directed C–H Activation

Transition-metal-catalyzed C–H functionalization could enable direct installation of the pentylamine group. For example, palladium-catalyzed coupling of hexahydro-1H-azepine with a pentylamine-directed aryl halide has been explored in related systems.

Mechanistic Considerations :

  • Directing Group : A temporary pyridine or amide group at the 2-position could enhance site selectivity.

  • Catalyst System : Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ in toluene at 110°C.

Multi-Step Synthesis from Linear Precursors

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts provides access to medium-sized rings. A diene precursor featuring a pentylamine side chain could undergo RCM to form the azepine ring.

Synthetic Pathway :

  • Synthesis of diene 16 from 5-amino-1-pentene derivatives.

  • RCM with Grubbs 2nd-generation catalyst (5 mol%) in DCM.

  • Hydrogenation to saturate the ring.

Yield Data :

  • Dienes with bulky substituents show reduced metathesis efficiency (40–60% yield).

Challenges and Optimization Strategies

Byproduct Formation in Cyclization Reactions

The SAPC method frequently generates pyrrolidine byproducts via intramolecular hydroamination. Strategies to mitigate this include:

  • Low-Temperature Catalysis : Reactions at −20°C reduced pyrrolidine formation to 0%.

  • Catalyst Screening : FeCl₃ outperformed FeBr₃ in disubstituted systems, offering 72% yield of tetrahydroazepine.

Purification and Scalability

Chromatographic purification remains a bottleneck. Silica gel columns with n-hexane/EtOAc (70:30) effectively separated azepine derivatives. For industrial-scale synthesis, crystallisation protocols using ether solvents (e.g., methyl tert-butyl ether) are preferred .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-azepine-2-pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepine ring to more saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the azepine ring .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : Hexahydro-1H-azepine-2-pentylamine is utilized as a precursor in the synthesis of various heterocyclic compounds. Its nitrogen-containing structure allows for diverse modifications that can lead to new chemical entities with desired properties .

2. Biology

  • Antimicrobial Properties : Studies have indicated that this compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research has shown that derivatives of hexahydro-1H-azepine can interact with biological targets involved in cancer progression, suggesting its utility in anticancer drug design .

3. Medicine

  • Drug Development : Ongoing investigations focus on its role in targeting specific enzymes and receptors. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interaction with biological targets, potentially leading to novel therapeutic agents for various diseases .
  • Neurological Applications : There is growing interest in exploring its effects on neurodegenerative diseases due to its interaction with neurotransmitter systems .

Case Studies

StudyFocusFindings
Anticancer ActivityInvestigated the effects of hexahydro-1H-azepine derivatives on cancer cell lines; showed promising results in inhibiting cell proliferation.
Antimicrobial PropertiesEvaluated the antimicrobial efficacy of synthesized derivatives against various pathogens; demonstrated significant activity against Gram-positive bacteria.
Drug DevelopmentExplored the potential of hexahydro-1H-azepine as a scaffold for developing new drugs targeting neurological disorders; found effective interactions with adenosine receptors.

Mechanism of Action

The mechanism of action of Hexahydro-1H-azepine-2-pentylamine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Hexahydro-1-methyl-1H-azepine

  • Structure : Features a methyl group (-CH₃) at the 1-position of the azepine ring instead of the pentylamine substituent.
  • CAS: Not explicitly listed in the evidence but inferred from related entries (e.g., 13162-41-9) .

Hexahydro-1-methylphthalic anhydride

  • Structure : Combines a hexahydroazepine ring with a phthalic anhydride moiety.
  • CAS : 638-14-2 .
  • Key Difference : The anhydride group introduces electrophilic reactivity, making this compound more suitable for polymerization or as a curing agent in epoxy resins. This contrasts with the nucleophilic amine functionality in this compound.

Hexahydro-2,4,6-trimethyl-1,3,5-triazine

  • CAS : 638-14-2 .
  • Structure : A triazine ring with three methyl groups and partial saturation.
  • Key Difference : The triazine core offers higher symmetry and thermal stability, often exploited in flame retardants or crosslinking agents. The azepine derivative’s larger ring may confer greater conformational flexibility.

Hexahydro-2H-azepine-2-thione

  • Structure : Replaces the amine group in this compound with a thiocarbonyl group (-C=S).
  • Key Difference : The thiocarbonyl group enhances sulfur-based reactivity (e.g., vulcanization or metal coordination), diverging from the primary amine’s nucleophilic and basic properties.

Tabulated Comparison of Key Features

Compound Name CAS Number Functional Groups Likely Applications Reactivity Profile
This compound 1192-95-6 Primary amine, saturated ring Pharmaceuticals, polymers Nucleophilic substitution
Hexahydro-1-methylphthalic anhydride 638-14-2 Anhydride, saturated ring Polymer curing agents Electrophilic addition
Hexahydro-2,4,6-trimethyl-1,3,5-triazine 638-14-2 Triazine, methyl groups Flame retardants Thermal crosslinking
Hexahydro-2H-azepine-2-thione Not specified Thiocarbonyl Rubber vulcanization Sulfur-mediated reactions

Research Findings and Limitations

  • Regulatory Status : All listed compounds were registered on May 31, 2018, suggesting concurrent regulatory scrutiny, possibly due to structural similarities or shared industrial applications .
  • Data Gaps : Experimental data on toxicity, environmental persistence, and synthetic yields are absent in the provided evidence, highlighting the need for further peer-reviewed studies.

Biological Activity

Hexahydro-1H-azepine-2-pentylamine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered saturated ring containing one nitrogen atom. Its structure can be represented as follows:

C7H15N\text{C}_7\text{H}_{15}\text{N}

This compound's unique cyclic structure contributes to its biological properties, particularly its interaction with various biological targets.

Hexahydro-1H-azepine derivatives have been studied for their potential as pharmacological agents. Research indicates that these compounds may exhibit activity through several mechanisms:

  • Receptor Modulation : Some studies suggest that hexahydroazepines may act as modulators of neurotransmitter receptors, potentially influencing pathways related to mood and anxiety.
  • Enzyme Inhibition : The ability to inhibit specific enzymes has been noted, which could lead to therapeutic applications in conditions such as hypertension or metabolic disorders.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Neuropharmacological Potential modulation of neurotransmitter systems (e.g., serotonin, dopamine)
Antimicrobial Some derivatives exhibit antibacterial properties against specific pathogens
Anti-inflammatory Potential to reduce inflammation through inhibition of pro-inflammatory cytokines
Analgesic May provide pain relief through central nervous system pathways

1. Neuropharmacological Effects

A study investigating the effects of hexahydroazepine derivatives on anxiety-related behaviors in animal models demonstrated significant anxiolytic effects. The compounds were shown to modulate GABAergic transmission, leading to reduced anxiety-like behaviors in rodents (PubMed ID: 11849047) .

2. Antimicrobial Activity

Research published in the Journal of Organic Chemistry highlighted the synthesis of various hexahydroazepine derivatives that exhibited antimicrobial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties (ACS Publications) .

3. Anti-inflammatory Properties

In vitro studies have shown that hexahydroazepines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases (ResearchGate publication) .

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